molecular formula C11H15N3O B2726114 2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol CAS No. 1343959-82-9

2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol

Cat. No.: B2726114
CAS No.: 1343959-82-9
M. Wt: 205.261
InChI Key: VPDQKEHESKNPOO-UHFFFAOYSA-N
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Description

2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or therapeutic benefits in medical applications .

Comparison with Similar Compounds

2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(5-amino-2-methylbenzimidazol-1-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-7(6-15)14-8(2)13-10-5-9(12)3-4-11(10)14/h3-5,7,15H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDQKEHESKNPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)CO)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343959-82-9
Record name 2-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol
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